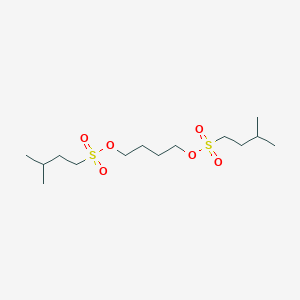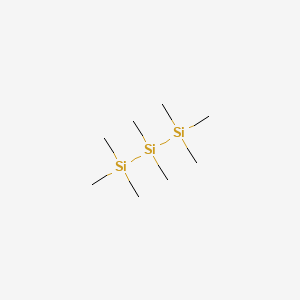
Octamethyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octamethyltrisilane can be synthesized through the reaction of chlorosilanes with methylchlorosilanes. This reaction typically occurs under an inert atmosphere and requires the use of organic base catalysts . The general reaction can be represented as follows:
[ \text{Cl-Si(CH}_3\text{)}_3 + \text{Cl-Si(CH}_3\text{)}_2\text{H} \rightarrow \text{(CH}_3\text{)}_3\text{Si-O-Si(CH}_3\text{)}_2\text{O-Si(CH}_3\text{)}_3 ]
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature .
Análisis De Reacciones Químicas
Types of Reactions
Octamethyltrisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: It can undergo substitution reactions with halogens and other reactive groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halogenated silanes.
Aplicaciones Científicas De Investigación
Octamethyltrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants.
Industry: Acts as a surfactant, lubricant, and anti-foaming agent in various industrial processes
Mecanismo De Acción
The mechanism of action of octamethyltrisilane involves its interaction with molecular targets through its siloxane bonds. These interactions can lead to the formation of stable complexes with other molecules, thereby exerting its effects. The pathways involved include the modification of surface properties and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethyldisiloxane: Similar in structure but with two silicon atoms.
Decamethyltetrasiloxane: Contains four silicon atoms and has higher molecular weight.
Dodecamethylpentasiloxane: Contains five silicon atoms and is used in similar applications.
Uniqueness
Octamethyltrisilane is unique due to its optimal balance of molecular weight and chemical stability. Its low surface tension and viscosity make it particularly useful in applications requiring rapid spreading and uniform coating .
Propiedades
Número CAS |
3704-44-7 |
|---|---|
Fórmula molecular |
C8H24Si3 |
Peso molecular |
204.53 g/mol |
Nombre IUPAC |
dimethyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C8H24Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3 |
Clave InChI |
DDIMPUQNMJIVKL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
stannane](/img/structure/B14172867.png)
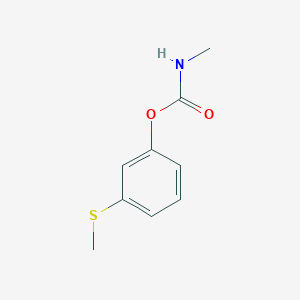
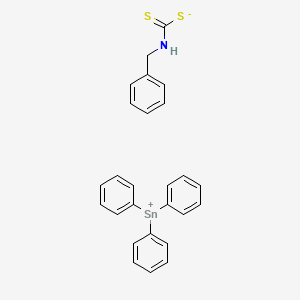

![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)

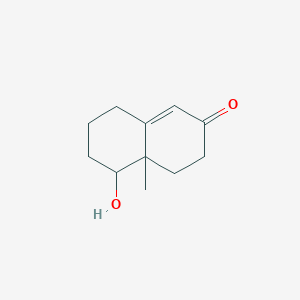
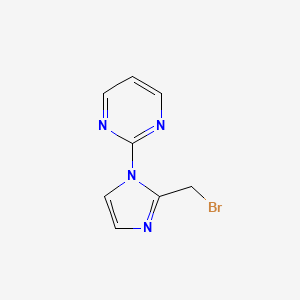
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
